molecular formula C18H39N B7801466 Hexadecyldimethylamine CAS No. 75444-69-8

Hexadecyldimethylamine

Cat. No. B7801466
Key on ui cas rn: 75444-69-8
M. Wt: 269.5 g/mol
InChI Key: NHLUVTZJQOJKCC-UHFFFAOYSA-N
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Patent
US04020155

Procedure details

0.5 mol of dimethyl-cetylamine known under the trademark "Armeen DM 16D" is heated at 90°-95° C. for 11/2 hours with 0.5 mol of ethyl monochloroacetate and 40 g of absolute alcohol. Carboethoxymethyl-dimethyl-cetyl -ammonium chloride is obtained.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohol
Quantity
40 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:19])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[Cl:20][CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23]>>[Cl-:20].[C:22]([CH2:21][N+:2]([CH3:1])([CH3:19])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])([O:24][CH2:25][CH3:26])=[O:23] |f:2.3|

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
CN(CCCCCCCCCCCCCCCC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCCCCCN(C)C
Step Three
Name
Quantity
0.5 mol
Type
reactant
Smiles
ClCC(=O)OCC
Name
alcohol
Quantity
40 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Cl-].C(=O)(OCC)C[N+](CCCCCCCCCCCCCCCC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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